2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine
Description
2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a chlorinated aromatic ring system and a 4-chlorobenzyl substituent. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-8-12(9(2)17-13(15)16-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIOZWLPWZDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been shown to possess cytotoxic effects against various cancer cell lines. A study reported that similar pyrimidine derivatives had IC50 values ranging from 10 to 50 µM against gastric adenocarcinoma cells (AGS) .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | AGS | 45 |
| Related Pyrimidine Derivative | HeLa | 30 |
| Related Pyrimidine Derivative | K562 | 25 |
Antibacterial Activity
Pyrimidine derivatives have also shown promising antibacterial activity. In vitro studies demonstrated that compounds similar to this compound exhibited moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| Related Pyrimidine Derivative | S. aureus | 16 |
| Related Pyrimidine Derivative | Salmonella typhi | 64 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. Research indicates that certain pyrimidines can act as effective inhibitors of acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurological disorders and infections .
Table 3: Enzyme Inhibition Activities
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 20 |
| Related Pyrimidine Derivative | Urease | 15 |
Case Studies
- Anticancer Study : A recent investigation into the cytotoxicity of pyrimidines revealed that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines such as AGS and HeLa. The study utilized MTT assays to determine cell viability post-treatment.
- Antibacterial Screening : Another study conducted using the disc diffusion method assessed the antibacterial properties of various pyrimidines against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures had notable inhibition zones compared to controls.
The biological activity of pyrimidines is often attributed to their ability to interact with biological macromolecules such as DNA and proteins. The presence of electron-withdrawing groups (like chlorine) enhances their reactivity and binding affinity towards target sites in microbial cells and cancerous tissues .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a precursor in the synthesis of various pharmacologically active substances.
Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of 2-chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine can be synthesized to produce compounds with anticancer properties. For instance, studies have shown that modifications to the pyrimidine core can enhance cytotoxic activity against cancer cell lines, suggesting its utility in developing new cancer therapeutics .
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of substituted pyrimidines and related heterocycles.
Case Study: Microwave-Assisted Synthesis
A notable method involves microwave-assisted synthesis techniques that utilize this compound as a starting material to produce 2-anilinopyrimidines efficiently. This method not only enhances yield but also reduces reaction time significantly, demonstrating the compound's utility in modern synthetic methodologies .
Agrochemical Applications
The compound has potential applications in the agrochemical sector, particularly as a precursor for developing herbicides or fungicides.
Research Insights
Studies have indicated that derivatives of pyrimidine compounds exhibit herbicidal activity. By modifying the side chains on this compound, researchers can create new formulations that target specific weeds while minimizing impact on crops .
Material Science
In addition to biological applications, this compound may also find uses in material science due to its chemical stability and reactivity.
Potential Applications
Research is ongoing into the use of pyrimidine derivatives as stabilizers or additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them valuable in developing advanced materials .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Synthesis of biologically active compounds | Anticancer agents |
| Synthetic Organic Chemistry | Building block for synthesizing substituted pyrimidines | Microwave-assisted synthesis |
| Agrochemicals | Precursor for herbicides or fungicides | Development of targeted herbicides |
| Material Science | Additives for enhancing polymer properties | Stabilizers in advanced materials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified in the evidence is 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine (Ref: 10-F659790) . Both compounds share the pyrimidine backbone with chloro and methyl substituents at positions 2, 4, and 4. The critical difference lies in the para-substituent on the benzyl group: 4-chlorophenyl vs. 4-methoxyphenyl .
Impact of Substituent Variation
This could enhance reactivity in nucleophilic substitution reactions compared to the methoxy analogue . The 4-methoxyphenyl group, with its electron-donating methoxy substituent, may stabilize the pyrimidine ring via resonance, reducing reactivity but improving solubility in polar solvents.
Biological Activity: Chlorinated aromatic systems are often associated with enhanced antimicrobial or pesticidal activity due to increased lipophilicity and membrane permeability. The 4-chlorophenyl variant may exhibit stronger bioactivity in such contexts.
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloropyrimidine derivatives typically starts from 2,4,6-trichloropyrimidine or 2-chloro-4,6-dimethylpyrimidine scaffolds. The key synthetic step involves nucleophilic substitution of the chlorine atom at the 5-position by a benzyl-type nucleophile, such as a 4-chlorobenzyl moiety, under controlled conditions to afford the target compound.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
The halogen atom at the 5-position of pyrimidine rings is susceptible to nucleophilic aromatic substitution due to the electron-deficient nature of the heterocyclic ring. The substitution reaction can be performed by reacting 2-chloro-4,6-dimethylpyrimidine with a 4-chlorobenzyl nucleophile or its equivalent under acidic or neutral conditions, often requiring heating or microwave assistance to improve reaction efficiency.
Microwave-assisted synthesis has been reported to facilitate substitution reactions on 2-chloropyrimidines, reducing reaction time and improving yields compared to conventional reflux methods.
The substitution of chlorine by alkyl or aryl groups on pyrimidine rings often requires careful control of reaction conditions to avoid multiple substitutions or decomposition.
Condensation Reactions for Pyrimidine Derivatives
Alternative approaches involve condensation reactions of biguanides or substituted guanidines with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) to construct substituted pyrimidine rings with desired functional groups at specific positions. Although this method is more common for guanidinopyrimidine derivatives, it provides insight into the preparation of various substituted pyrimidines.
Specific Preparation of 2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine
While direct literature on the exact preparation of this compound is limited, the following synthetic route is inferred from related pyrimidine chemistry:
Starting Material: 2-chloro-4,6-dimethylpyrimidine.
Nucleophile: 4-chlorobenzyl halide or 4-chlorobenzyl anion equivalent.
Reaction Conditions: The nucleophilic substitution at the 5-position is promoted under heating, possibly in polar aprotic solvents such as DMF or DMSO, or by microwave irradiation to accelerate the reaction.
Mechanism: The nucleophile attacks the electron-deficient 5-position, displacing the chlorine atom via SNAr mechanism.
Purification: The product is isolated by crystallization or chromatographic methods.
Data Tables from Related Pyrimidine Syntheses
From the referenced research on guanidinopyrimidine derivatives, analytical data tables provide insight into similar substitution patterns and yields for pyrimidine derivatives, which can be extrapolated for the target compound's preparation.
| No. | Substituent (R1) | Substituent (R2) | Melting Point (°C) | Yield (%) | Recrystallization Solvent |
|---|---|---|---|---|---|
| 9 | Cl | H | 204 | 84 | Ethanol |
| 10 | CH2CH3 | H | 177 | 82 | Ethanol |
| 11 | CH3 | H | 195 | 53 | Ethanol |
| 12 | Cl | H | 206 | 93 | Ethanol |
| 13 | CH3 | CH2CH3 | 231 | 26 | Ethanol |
Table 1: Analytical data of 2-substituted-guanidino-4,6-dimethylpyrimidine derivatives.
This table indicates that chloro-substituted pyrimidines can be synthesized with moderate to high yields and purified by recrystallization from ethanol, which supports the feasibility of synthesizing this compound under similar conditions.
Research Findings and Considerations
The substitution reactions on pyrimidine rings often require optimization of temperature, solvent, and reaction time to maximize yield and selectivity.
Microwave-assisted synthesis offers advantages in terms of reaction time and efficiency for halogen substitution on pyrimidines.
The presence of electron-withdrawing groups such as chlorine on the benzyl substituent may influence the nucleophilicity and reaction rate.
Side reactions such as multiple substitutions or formation of by-products like s-triazine derivatives can occur, necessitating careful monitoring and purification.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine, and what critical parameters affect yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyrimidine precursors followed by halogenation. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates.
- Temperature : Optimal range of 100–120°C minimizes side reactions.
- Catalysts : Palladium-based catalysts (5 mol%) improve selectivity.
- Reaction time : Extended durations (18–24 hours) increase conversion rates.
Yield improvements (up to 75%) are achieved by optimizing stoichiometry (e.g., 1.2 equivalents of chlorinating agents) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–Cl: 1.73–1.75 Å) and crystallographic packing .
- NMR spectroscopy : ¹H NMR in DMSO-d₆ shows distinct methyl singlets (δ 2.35 ppm); ¹³C NMR confirms aromatic substitution patterns.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 323.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
- Standardized protocols : Fixed IC₅₀ determination using dose-response curves.
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays).
- Meta-analysis : Normalize data to consistent conditions (pH 7.4, 37°C) to isolate true activity .
Q. What methodologies are recommended for studying pharmacokinetics and metabolic stability?
- Methodological Answer :
- In vitro models : Liver microsomes assess metabolic stability; Caco-2 assays evaluate permeability.
- LC-MS/MS quantification : Measures plasma/tissue concentrations with high sensitivity.
- Pharmacokinetic modeling : Non-compartmental analysis of AUC and half-life (t₁/₂) in rodent studies predicts in vivo behavior .
Notes for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
